molecular formula C6BrF5 B106962 Bromopentafluorobenzene CAS No. 344-04-7

Bromopentafluorobenzene

Cat. No.: B106962
CAS No.: 344-04-7
M. Wt: 246.96 g/mol
InChI Key: XEKTVXADUPBFOA-UHFFFAOYSA-N
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Description

Bromopentafluorobenzene is an organofluorine compound with the chemical formula C6BrF5. It is a colorless liquid that is primarily used in the preparation of pentafluorophenyl compounds . This compound is notable for its high fluorine content, which imparts unique chemical properties and reactivity.

Safety and Hazards

Bromopentafluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding inhalation, ingestion, skin, or eye contact .

Biochemical Analysis

Biochemical Properties

Bromopentafluorobenzene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through its σ- and π-holes. These interactions are primarily driven by the electrostatic potentials of the σ- and π-holes, which enable this compound to form complexes with electron-rich atoms or groups. For example, this compound can interact with pyridine, which possesses an electron lone-pair nitrogen atom and a π ring . These interactions can influence the activity and function of the biomolecules involved.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its σ- and π-holes, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and alterations in cellular metabolism. The precise nature of these interactions depends on the specific biomolecules involved and the context of the biochemical reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromopentafluorobenzene can be synthesized through various methods. One common method involves the bromination of pentafluorobenzene. The process typically includes the following steps :

  • Add chloroform and bromine to a reaction vessel.
  • Cool the mixture to -5°C.
  • Introduce chlorine gas to form bromine chloride.
  • Add the bromine chloride solution to pentafluorobenzene in the presence of a catalyst such as aluminum trichloride.
  • Maintain the reaction at 35°C for 12 hours.
  • Isolate the product by distillation under reduced pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques are common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Bromopentafluorobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Pentafluorobenzene
  • Chloropentafluorobenzene
  • Iodopentafluorobenzene

Comparison: Bromopentafluorobenzene is unique among its analogs due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to chloropentafluorobenzene, this compound is more reactive in nucleophilic substitution reactions. Iodopentafluorobenzene, while more reactive, is less stable and more challenging to handle .

Properties

IUPAC Name

1-bromo-2,3,4,5,6-pentafluorobenzene
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InChI

InChI=1S/C6BrF5/c7-1-2(8)4(10)6(12)5(11)3(1)9
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InChI Key

XEKTVXADUPBFOA-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)F
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Molecular Formula

C6BrF5
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DSSTOX Substance ID

DTXSID3047136
Record name Bromopentafluorobenzene
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Molecular Weight

246.96 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Bromopentafluorobenzene
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CAS No.

344-04-7
Record name Bromopentafluorobenzene
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Record name BROMOPENTAFLUOROBENZENE
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Synthesis routes and methods

Procedure details

In a 2 l, N2 purged flask were combined hexafluorobenzene (145 g), FeCl2 (0.8 g) and THF (600 ml). The solution was cooled to 0°-5° C., and ethyl magnesium bromide (3.12M in Et2O, 500 ml) was then added dropwise. After the addition was complete, the reaction mixture was stirred for one-half hour. A solution of bromine (125g) n methylene chloride (250 ml) was then added dropwise to the cold (0°-5° C.) reaction mixture. After stirring 15 minutes, 4N HCl was added until all solids were dissolved. The two phases were separated and the organics were washed sequentially with water, aqueous sodium bicarbonate and brine. After drying over sodium sulfate, the mixture was distilled providing 160 g of C6F5Br (83% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl2
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Bromopentafluorobenzene?

A1: this compound has the molecular formula C6BrF5 and a molecular weight of 246.99 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound. These include:- NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy provide valuable information about the structure and bonding in the molecule. [, , , ]- IR and Raman Spectroscopy: Vibrational spectroscopy reveals insights into molecular vibrations and interactions, particularly in the context of halogen bonding. [, ]- UV-Vis Spectroscopy: UV-Vis studies help understand the electronic transitions within the molecule and its light absorption characteristics. []- High-Resolution Vacuum Ultraviolet Photoabsorption, Electron Impact, and Photoelectron Spectroscopies: These techniques provide detailed information about electronic structure and bonding. []

Q3: How is this compound synthesized?

A3: Several methods have been reported for the synthesis of this compound:- Decarboxylation and Bromination of Pentafluorobenzoic Acid: This two-step process involves the decarboxylation of pentafluorobenzoic acid followed by bromination. [, ]- High-Temperature Reaction of Hexafluorobenzene with Bromine: Direct bromination of hexafluorobenzene at elevated temperatures (300-850 °C) yields this compound as a major product. []- Pyrolysis of Fluorotribromomethane: Thermal decomposition of fluorotribromomethane at high temperatures also produces this compound. []

Q4: Can this compound undergo nucleophilic aromatic substitution reactions?

A4: Yes, despite the presence of electron-withdrawing fluorine atoms, this compound can undergo nucleophilic aromatic substitution, with the bromine atom being preferentially replaced. This reactivity is attributed to the strong inductive effect of the fluorine atoms, which stabilizes the negative charge in the transition state. [, ]

Q5: How does the presence of this compound affect the outcome of Grignard reactions?

A5: this compound serves as a valuable reagent in Grignard reactions. It readily undergoes Grignard exchange reactions with other Grignard reagents, enabling the preparation of diverse pentafluorophenyl-substituted compounds. This exchange reaction is particularly efficient in microflow systems. []

Q6: How does this compound engage in halogen bonding?

A6: this compound acts as a halogen bond donor due to the presence of a sigma-hole on the bromine atom. This positive electrostatic potential region interacts favorably with electron-rich species, such as nitrogen-containing heterocycles like pyridine. This interaction has been studied both computationally and experimentally, revealing insights into the geometry, energetics, and spectroscopic characteristics of the resulting halogen-bonded complexes. [, , ]

Q7: Can this compound participate in other non-covalent interactions?

A7: Yes, in addition to halogen bonding, this compound can engage in other non-covalent interactions, such as pi-hole···pi and sigma-hole···pi interactions. These interactions play a significant role in supramolecular chemistry, crystal engineering, and material science. []

Q8: What are some applications of this compound in material science?

A8: this compound serves as a building block for synthesizing various fluorine-containing polymers, such as poly(pentafluorophenylsilyne). These polymers exhibit unique optical and electronic properties, making them promising materials for applications in optoelectronics and organic electronics. []

Q9: What safety precautions should be taken when handling this compound?

A9: this compound should be handled with care as it may cause irritation to the skin, eyes, and respiratory system. It is crucial to work in a well-ventilated area and use appropriate personal protective equipment, such as gloves, goggles, and a lab coat. []

Q10: What is the environmental impact of this compound?

A10: While specific data on the ecotoxicological effects of this compound might be limited in the provided research, it is essential to consider the potential environmental impact of fluorinated compounds. Responsible waste management practices and exploration of alternatives with lower environmental footprints are crucial aspects to address. []

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